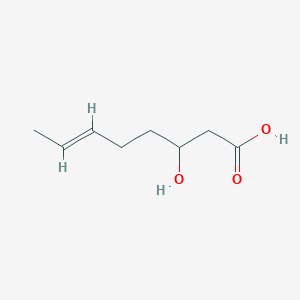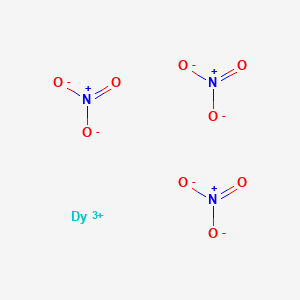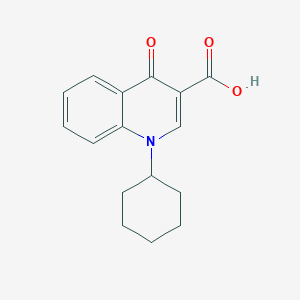
五水合磷酸镁
描述
Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) is an inorganic compound with the chemical formula Mg₃(PO₄)₂·5H₂O. It is a white crystalline solid that is insoluble in water. This compound is one of the several hydrates of magnesium phosphate and is commonly used in various industrial and scientific applications due to its unique properties.
科学研究应用
Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other magnesium phosphate compounds and as a reagent in various chemical reactions.
作用机制
Target of Action
Magnesium phosphate pentahydrate, also known as Magnesium phosphate [USP], is primarily used as a supplement to treat magnesium deficiency . The primary targets of this compound are the cells that require magnesium for their physiological functions. Magnesium is the second most abundant intracellular cation after potassium and plays a fundamental role in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
It’s known that magnesium plays a crucial role in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Biochemical Pathways
Magnesium is involved in a variety of physiological processes. It is the fourth most abundant cation in living organisms and has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . Magnesium-based biomaterials are considered to be biocompatible and biodegradable, and they are promising for application in biomedicine .
Pharmacokinetics
The pharmacokinetics of different magnesium formulations can vary widely . Magnesium is primarily stored in bone, muscle, and soft tissue, and less than 1% is present in the extracellular fluid . Roughly 30% of ingested magnesium through food or drinking water is absorbed by the intestine, although the extent of absorption depends on the body magnesium status (increased in case of Mg2+ deficiency). Magnesium homeostasis is further regulated through the secretion and reabsorption in the kidneys, where about 95% of the filtered magnesium is reabsorbed .
Result of Action
The result of Magnesium phosphate pentahydrate action is the correction of magnesium deficiency in the body . Magnesium deficiency can lead to changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . Therefore, the supplementation of Magnesium phosphate pentahydrate helps in maintaining the physiological functions of the body that are dependent on magnesium.
Action Environment
The action of Magnesium phosphate pentahydrate is influenced by the environment in which it is used. For instance, in the presence of water, it hardens through the reaction between dead burnt magnesium oxide (MgO) and phosphate, forming a chemically bonded phosphate ceramic/cement . The hydration behavior of Magnesium phosphate pentahydrate is influenced by various factors, and the structure of the material becomes denser with the increase in curing age .
生化分析
Biochemical Properties
Magnesium phosphate pentahydrate plays a crucial role in biochemical reactions. It serves as a cofactor for more than 300 enzymes, participating in diverse biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating substance P binding to lymphoblasts, promoting T helper, B cell, and macrophage responses to lymphokines, and facilitating antibody-dependent cytolysis and immune cell adherence .
Cellular Effects
Magnesium phosphate pentahydrate has significant effects on various types of cells and cellular processes. It influences cell function by mediating cell cycle progression . It also plays a role in regulating intracellular calcium concentration and is involved in carbohydrate metabolism and insulin receptor activity .
Molecular Mechanism
The molecular mechanism of action of Magnesium phosphate pentahydrate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, serving as a cofactor for C’3 convertase and immunoglobulin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium phosphate pentahydrate change over time. The hydration process of this compound has been studied using isothermal calorimetry and deconvolution operation, revealing that its structure becomes denser with the increase in curing age .
Dosage Effects in Animal Models
The effects of Magnesium phosphate pentahydrate vary with different dosages in animal models. A single dose of 400 mg/70 kg magnesium administration to Sprague Dawley rats showed that the area under the curve calculation is highest in the magnesium malate .
Metabolic Pathways
Magnesium phosphate pentahydrate is involved in several metabolic pathways. It plays a significant role in regulating inflammation and oxidative stress in adipose tissue . It also interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) can be synthesized by reacting magnesium salts such as magnesium sulfate (MgSO₄) with phosphoric acid (H₃PO₄) in an aqueous solution. The reaction typically occurs at room temperature, and the resulting product is then crystallized to obtain the pentahydrate form .
Industrial Production Methods: In industrial settings, the production of magnesium phosphate pentahydrate involves the controlled reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with phosphoric acid. The reaction mixture is then subjected to crystallization processes to yield the pentahydrate form. The purity and yield of the product can be optimized by adjusting the stoichiometry of the reactants and the reaction conditions .
化学反应分析
Types of Reactions: Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) undergoes various chemical reactions, including:
Hydrolysis: When treated with water, it forms phosphoric acid and magnesium hydroxide: [ \text{Mg}_3(\text{PO}_4)_2 + 6\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{PO}_4 + 3\text{Mg(OH)}_2 ]
Reaction with Acids: It reacts with hydrochloric acid to form phosphoric acid and magnesium chloride: [ \text{Mg}_3(\text{PO}_4)_2 + 6\text{HCl} \rightarrow 2\text{H}_3\text{PO}_4 + 3\text{MgCl}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with magnesium phosphate pentahydrate include water, hydrochloric acid, and other strong acids. The reactions typically occur under ambient conditions .
Major Products Formed: The major products formed from these reactions are phosphoric acid and magnesium hydroxide or magnesium chloride, depending on the reagents used .
相似化合物的比较
- Monomagnesium phosphate (Mg(H₂PO₄)₂·xH₂O)
- Dimagnesium phosphate (MgHPO₄·xH₂O)
- Trimagnesium phosphate (Mg₃(PO₄)₂·xH₂O)
Comparison: Phosphoric acid, magnesium salt (2:3), pentahydrate (8CI,9CI) is unique due to its specific hydration state, which influences its solubility and reactivity. Compared to other magnesium phosphate hydrates, the pentahydrate form is more stable and has distinct applications in biomedicine and industry .
属性
IUPAC Name |
trimagnesium;diphosphate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P.5H2O/c;;;2*1-5(2,3)4;;;;;/h;;;2*(H3,1,2,3,4);5*1H2/q3*+2;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYXGKYJDBUYES-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Mg3O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144909 | |
| Record name | Magnesium phosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | Magnesium phosphate, tribasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10233-87-1, 10043-83-1 | |
| Record name | Magnesium phosphate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, magnesium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium phosphate [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHATE, TRIBASIC, PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453COF7817 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Magnesium phosphate pentahydrate can be synthesized into various morphologies, including plate-like structures and spherical particles. [] The choice of synthesis method significantly influences the resulting structure. For instance, microwave heating of a highly concentrated magnesium phosphate solution at a rapid heating rate (20-30°C/min) yielded fine, uniform spherical particles. [] Conversely, slower heating rates using methods like a hot plate resulted in larger, non-uniform plate-like particles. [] This highlights the importance of controlling heating parameters during synthesis to achieve desired morphologies.
A: Upon heating, Magnesium phosphate pentahydrate undergoes dehydration. [] At 220°C, it loses water molecules and transitions to an amorphous state. [] Further heating to 670°C induces a thermal event without weight change, leading to the crystallization of anhydrous Magnesium phosphate. [] This suggests that TMP5 can act as a precursor for producing anhydrous Magnesium phosphate through controlled thermal treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)



